molecular formula C21H21N3O B2489574 1-(2-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole CAS No. 921800-90-0

1-(2-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

Cat. No. B2489574
CAS RN: 921800-90-0
M. Wt: 331.419
InChI Key: UFELGPNGTGMDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds, such as 5-(alkyl(1H-indol-3-yl))-2-(substituted)-1,3,4-oxadiazoles, involves oxidative cyclisation of N'-benzylidene-(1H-indol-3-yl)alkane hydrazides using di(acetoxy)iodobenzene. This method highlights a general approach to constructing the oxadiazole ring and attaching it to the indole moiety, which could be applicable to the synthesis of our compound of interest (Rapolu et al., 2013).

Molecular Structure Analysis

The structure of similar oxadiazole derivatives has been confirmed by spectroscopic methods, indicating that structural modifications can significantly impact the compound's biological activities. For instance, the introduction of a benzyloxyl substituent on the indole component has shown to improve antiproliferative activity (Wang et al., 2012).

Scientific Research Applications

Antiproliferative and Anti-inflammatory Activities

Compounds structurally related to 1-(2-methylbenzyl)-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole have been explored for their potential in antiproliferative and anti-inflammatory activities. One study synthesized a series of related compounds and evaluated their effectiveness against human cancer cell lines and inflammation, discovering that certain compounds showed notable activity in these areas, suggesting a potential for therapeutic applications (Rapolu et al., 2013).

Anticancer Properties

Another significant application is in the field of cancer treatment. Research has been conducted on the synthesis and evaluation of indole–quinoline–oxadiazole hybrids for their cytotoxic potential in cancer cell lines. One study identified a compound exhibiting a low IC50 value against breast adenocarcinoma cells and potential as a tubulin inhibitor, which could be significant in cancer therapy (Kamath et al., 2016).

Antineoplastic Activity

Indolyl-1,3,4-oxadiazole derivatives, a class to which the compound belongs, have been studied for their antineoplastic activity. A study synthesized new derivatives and evaluated some of them for their potential in cancer treatment, indicating a potential application in the field of oncology (Farghaly et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Novel compounds containing the indole and oxadiazole moieties have been synthesized and tested for their antimicrobial and anti-inflammatory activities. This research suggests potential applications in developing new treatments for microbial infections and inflammation (Bassyouni et al., 2012).

Urease Inhibition

In medicinal chemistry, the inhibition of enzymes like urease is a significant area of research. A study involving novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides indicated potent inhibitory activity against urease enzyme, showcasing another potential application area (Nazir et al., 2018).

properties

IUPAC Name

2-[1-[(2-methylphenyl)methyl]indol-2-yl]-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O/c1-3-8-20-22-23-21(25-20)19-13-16-10-6-7-12-18(16)24(19)14-17-11-5-4-9-15(17)2/h4-7,9-13H,3,8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFELGPNGTGMDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-methylphenyl)methyl]-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indole

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